molecular formula C26H29Cl2NO B601924 cis-Clomiphene Hydrochloride CAS No. 14158-66-8

cis-Clomiphene Hydrochloride

Cat. No.: B601924
CAS No.: 14158-66-8
M. Wt: 442.42
InChI Key:
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Description

cis-Clomiphene Hydrochloride: is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is one of the geometric isomers of clomiphene, a medication primarily used to treat female infertility by inducing ovulation. The compound has the chemical formula C26H28ClNO and is known for its ability to interact with estrogen receptors in various tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Clomiphene Hydrochloride involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-1,2-diphenylethylene with phenol in the presence of a base to form the corresponding ether. This intermediate is then reacted with diethylamine to produce clomiphene. The geometric isomers, including cis-Clomiphene, are separated using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of acetic acid or trifluoroacetic acid as solvents and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: cis-Clomiphene Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-Clomiphene Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

cis-Clomiphene Hydrochloride acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors in the hypothalamus, pituitary, ovary, endometrium, and cervix. By competing with estrogen for receptor binding sites, it disrupts the negative feedback mechanism on the hypothalamus, leading to increased release of gonadotropins (follicle-stimulating hormone and luteinizing hormone). This results in the stimulation of ovulation .

Comparison with Similar Compounds

Uniqueness: cis-Clomiphene Hydrochloride is unique due to its specific geometric configuration, which influences its binding affinity and activity at estrogen receptors. Unlike its trans isomer, enclomiphene, cis-Clomiphene has a different profile of estrogenic and anti-estrogenic effects, making it suitable for specific therapeutic applications .

Properties

IUPAC Name

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBZGZWPJGOGJF-OQKDUQJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747369
Record name 2-{4-[(Z)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14158-66-8
Record name Triethylamine, 2-[p-(2-chloro-1,2-diphenylvinyl)phenoxy]-, hydrochloride, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14158-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{4-[(Z)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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